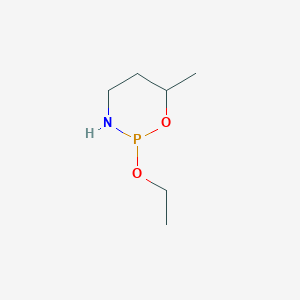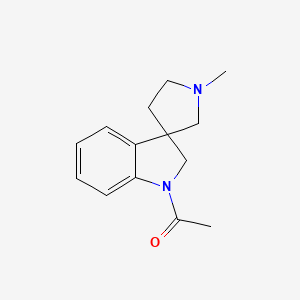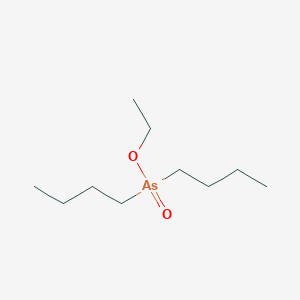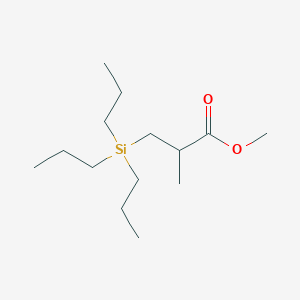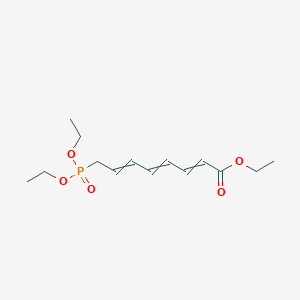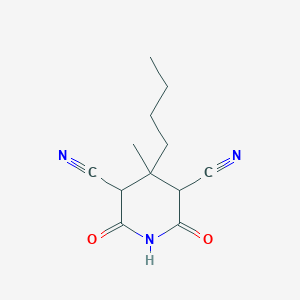![molecular formula C25H23N3O2S B14488685 (2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one CAS No. 64028-23-5](/img/structure/B14488685.png)
(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one is a complex organic compound that features a combination of phenothiazine, morpholine, and imine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the imine group: This is achieved by reacting 4-methylbenzaldehyde with an amine under acidic conditions to form the imine intermediate.
Introduction of the phenothiazine moiety: The imine intermediate is then reacted with phenothiazine in the presence of a suitable catalyst to form the desired product.
Morpholine incorporation: Finally, the morpholine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The imine and morpholine groups may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine derivatives: Compounds such as chlorpromazine and promethazine share the phenothiazine core structure.
Morpholine derivatives: Compounds like morpholine and its various substituted derivatives.
Imine-containing compounds: Various Schiff bases and related imine compounds.
Uniqueness
(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64028-23-5 |
|---|---|
Formule moléculaire |
C25H23N3O2S |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-(4-methylphenyl)imino-1-morpholin-4-yl-2-(10H-phenothiazin-1-yl)ethanone |
InChI |
InChI=1S/C25H23N3O2S/c1-17-9-11-18(12-10-17)26-24(25(29)28-13-15-30-16-14-28)19-5-4-8-22-23(19)27-20-6-2-3-7-21(20)31-22/h2-12,27H,13-16H2,1H3 |
Clé InChI |
NDAQPHPBIITVFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C2=C3C(=CC=C2)SC4=CC=CC=C4N3)C(=O)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


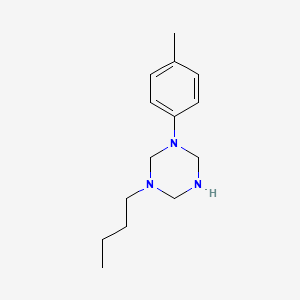
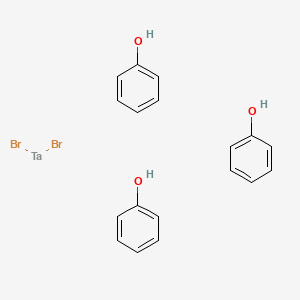
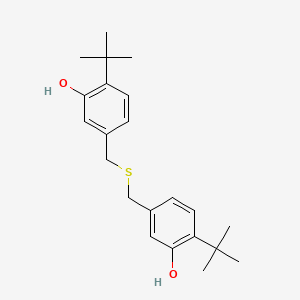
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
